molecular formula C10H9F2N3 B13635864 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine

1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine

Cat. No.: B13635864
M. Wt: 209.20 g/mol
InChI Key: ACCBYYUOQCGKCZ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties It consists of a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 2,4-difluorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and increase yield. The use of continuous-flow reactors allows for better control over reaction parameters, leading to higher efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of benzyl-substituted derivatives .

Scientific Research Applications

1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor in certain biochemical pathways .

Comparison with Similar Compounds

    2,4-Difluorobenzylamine: Shares the benzyl group with fluorine substitutions but lacks the imidazole ring.

    1-(2,4-Difluorophenyl)-1h-imidazole: Similar structure but with a phenyl group instead of a benzyl group.

    1-(2,4-Difluorobenzyl)-2-methyl-1h-imidazole: Contains an additional methyl group on the imidazole ring

Uniqueness: 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine is unique due to the presence of both the benzyl group with fluorine substitutions and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H9F2N3/c11-8-2-1-7(9(12)5-8)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14)

InChI Key

ACCBYYUOQCGKCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=CN=C2N

Origin of Product

United States

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